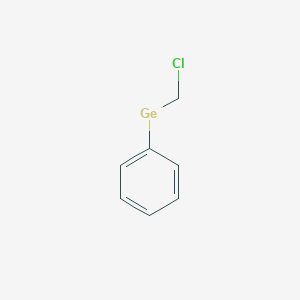
CID 78070196
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78070196 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78070196 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Esterification Reaction: Using methanol as a solvent and trifluoroacetic acid as a catalyst.
Hydrolysis and Co-condensation: Adding an acid into an alcohol-water solution comprising orthosilicate and fluorinated polyether silane compound.
Salifying Process: Strictly controlling the temperature to obtain high purity and stable crystal forms.
Industrial production methods often involve scaling up these laboratory procedures while ensuring consistency and quality control.
Chemical Reactions Analysis
CID 78070196 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78070196 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of CID 78070196 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .
Comparison with Similar Compounds
CID 78070196 can be compared with other similar compounds to highlight its uniqueness:
Tranexamic Acid (CID 5526): Both compounds have antifibrinolytic properties, but this compound is more potent and has a broader range of applications.
Daunorubicin (CID 30323): While both are used in medical research, this compound has a different mechanism of action and therapeutic potential.
Similar compounds include:
- Tranexamic Acid (CID 5526)
- Daunorubicin (CID 30323)
This compound stands out due to its unique structure and versatile applications across various scientific disciplines.
Properties
Molecular Formula |
C7H7ClGe |
|---|---|
Molecular Weight |
199.21 g/mol |
InChI |
InChI=1S/C7H7ClGe/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CQPOJLFALXOBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















